molecular formula C12H12ClN3O B13164876 6-amino-3-chloro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one

6-amino-3-chloro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one

Cat. No.: B13164876
M. Wt: 249.69 g/mol
InChI Key: NRTLYTRELDJFEG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-chloro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-amino-3-chloro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

6-amino-3-chloro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 6-amino-3-chloro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

    6-amino-3-chloroquinazoline: Shares structural similarities but lacks the pyrido ring.

    3-chloro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one: Similar structure but without the amino group.

Uniqueness

6-amino-3-chloro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one is unique due to the presence of both the amino and chloro groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H12ClN3O

Molecular Weight

249.69 g/mol

IUPAC Name

6-amino-3-chloro-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-11-one

InChI

InChI=1S/C12H12ClN3O/c13-7-3-4-8-10(6-7)15-11-9(14)2-1-5-16(11)12(8)17/h3-4,6,9H,1-2,5,14H2

InChI Key

NRTLYTRELDJFEG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=NC3=C(C=CC(=C3)Cl)C(=O)N2C1)N

Origin of Product

United States

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